Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl-

Description

IUPAC Nomenclature and Systematic Naming Conventions

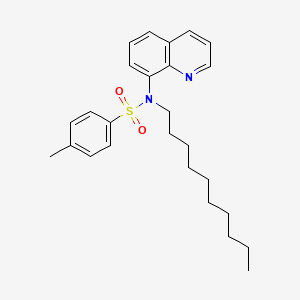

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, N-decyl-4-methyl-N-quinolin-8-ylbenzenesulfonamide, is derived through systematic substitution rules. The parent structure is benzenesulfonamide, where the sulfur atom is bonded to a benzene ring and an amide group. The N-decyl and N-quinolin-8-yl substituents are attached to the sulfonamide nitrogen, while a methyl group occupies the para position (C4) of the benzene ring. The quinoline moiety is specified with its nitrogen at the 8-position relative to the sulfonamide linkage.

The SMILES notation CCCCCCCCCCN(C1=CC=CC2=C1N=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C further clarifies connectivity: a decyl chain (CCCCCCCCCC) bonds to the sulfonamide nitrogen, which is also connected to the 8-position of quinoline (C1=CC=CC2=C1N=CC=C2). The sulfonyl group (S(=O)(=O)) links to a para-methyl-substituted benzene ring (C3=CC=C(C=C3)C).

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₃₄N₂O₂S reflects 26 carbon, 34 hydrogen, 2 nitrogen, 2 oxygen, and 1 sulfur atoms. This composition arises from the benzene ring (C₆H₅), sulfonamide group (SO₂NH), decyl chain (C₁₀H₂₁), methyl group (CH₃), and quinoline (C₉H₆N). The molecular weight, calculated as 438.6 g/mol , is consistent with the sum of atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07).

Table 1: Elemental Composition and Molecular Weight

| Component | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 26 | 312.26 |

| Hydrogen (H) | 34 | 34.27 |

| Nitrogen (N) | 2 | 28.02 |

| Oxygen (O) | 2 | 32.00 |

| Sulfur (S) | 1 | 32.07 |

| Total | - | 438.62 |

Three-Dimensional Conformational Studies

The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals key stereoelectronic features:

- Sulfonamide Geometry : The sulfur atom adopts a tetrahedral configuration, with bond angles near 109.5° between the sulfonyl oxygen atoms and the nitrogen substituents.

- Quinoline Orientation : The quinoline ring is nearly perpendicular to the benzene ring, minimizing steric clash between the decyl chain and the sulfonamide group.

- Decyl Chain Flexibility : The decane tail exhibits gauche conformations, allowing van der Waals interactions with adjacent hydrophobic regions.

Intramolecular hydrogen bonding between the sulfonamide NH and the quinoline’s nitrogen (N1) stabilizes the conformation. π-π stacking between the benzene and quinoline rings (centroid distance: ~3.6 Å) further enhances stability, as observed in related sulfonamides.

Comparative Analysis with Related Quinoline-Sulfonamide Derivatives

Table 2: Structural Comparison with Analogous Compounds

Key differences include:

- Substituent Effects : The decyl chain in the target compound increases hydrophobicity compared to the amino group in , altering solubility and membrane permeability.

- Quinoline Position : Substitution at the 8-position (vs. 2-position in ) modifies electronic interactions, as the 8-position nitrogen participates in hydrogen bonding.

- Steric Bulk : The para-methyl group in the target compound reduces rotational freedom of the benzene ring compared to unsubstituted analogs.

Properties

CAS No. |

65307-72-4 |

|---|---|

Molecular Formula |

C26H34N2O2S |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

N-decyl-4-methyl-N-quinolin-8-ylbenzenesulfonamide |

InChI |

InChI=1S/C26H34N2O2S/c1-3-4-5-6-7-8-9-10-21-28(31(29,30)24-18-16-22(2)17-19-24)25-15-11-13-23-14-12-20-27-26(23)25/h11-20H,3-10,21H2,1-2H3 |

InChI Key |

PRFAIMQIYQPUJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN(C1=CC=CC2=C1N=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of benzenesulfonamide derivatives bearing quinoline moieties generally follows a multi-step process involving:

- Formation of the quinoline core with appropriate substitution,

- Preparation of the benzenesulfonamide intermediate,

- Coupling of the quinoline amine with the sulfonyl chloride or sulfonamide derivative,

- Introduction of alkyl substituents such as decyl and methyl groups on the aromatic ring.

These steps are typically carried out under controlled conditions using standard organic synthesis techniques.

Preparation of Quinoline Derivative

The quinoline moiety, specifically the 8-quinolinyl amine, is prepared through cyclization reactions starting from malonic acid and acetone derivatives, followed by functional group transformations:

- Heating malonic acid with acetone and triethyl orthoformate under reflux produces intermediates that cyclize to 6-substituted 4-hydroxyquinolines via microwave irradiation at elevated temperatures (~250 °C) with yields around 66–70%.

- These hydroxyquinolines are then converted to 4-chloroquinoline derivatives by reaction with phosphorus oxychloride at ~70–75% yield.

Synthesis of Benzenesulfonamide Intermediate

The benzenesulfonamide portion is typically prepared by:

- Reacting an appropriate sulfonyl chloride derivative with an amine under mild conditions (room temperature to 50 °C) in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

- Bases like triethylamine (TEA), diisopropylethylamine (DIEA), or N-methylmorpholine (NMM) are used to scavenge the released HCl.

For example, sulfonyl chlorides bearing alkyl substituents (e.g., decyl and methyl groups) on the aromatic ring are reacted with amines to form sulfonamide intermediates.

Coupling of Quinoline Amine with Benzenesulfonamide

The key step involves coupling the 8-aminoquinoline derivative with the benzenesulfonamide intermediate:

- The 4-chloroquinoline derivatives react with aminobenzenesulfonamide derivatives in refluxing isopropanol with catalytic HCl to yield the target quinoline-based benzenesulfonamides in 65–78% yield.

- Alternatively, sulfonamide intermediates can be alkylated by reaction with halides in the presence of bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in DMF at temperatures ranging from -20 °C to 100 °C.

Introduction of Alkyl Substituents (Decyl and Methyl Groups)

The ar-decyl and ar-methyl substituents on the benzenesulfonamide ring are introduced either by:

- Using appropriately substituted sulfonyl chlorides bearing these alkyl groups,

- Or by post-sulfonamide alkylation reactions using alkyl halides under basic conditions.

Typical Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Quinoline cyclization | Malonic acid, acetone, triethyl orthoformate, microwave irradiation | - | ~250 °C (microwave) | 66–70 |

| Hydroxyquinoline to chloroquinoline | Phosphorus oxychloride | - | Reflux (~4 h) | 70–75 |

| Sulfonamide formation | Sulfonyl chloride + amine + base (TEA/DIEA) | DCM, THF, DMF | 20–50 °C | Not specified |

| Coupling quinoline with sulfonamide | 4-chloroquinoline + aminobenzenesulfonamide + catalytic HCl | Isopropanol | Reflux | 65–78 |

| Alkylation of sulfonamide | Halide + base (K2CO3, Na2CO3) | DMF | -20 to 100 °C | Not specified |

Research Findings and Analytical Data

- The synthesized compounds, including benzenesulfonamide derivatives with quinoline moieties, show good yields and purity confirmed by spectral analyses such as ^1H NMR, ^13C NMR, and mass spectrometry.

- The reaction steps are generally efficient, with mild to moderate reaction conditions and good selectivity.

- The presence of hydrophobic quinoline tails and alkyl substituents enhances the compound's interaction with biological targets, as indicated in related studies on carbonic anhydrase inhibitors.

Summary of Preparation Method

- Synthesize 6-substituted 4-hydroxyquinoline via cyclization of malonic acid derivatives.

- Convert hydroxyquinoline to 4-chloroquinoline using phosphorus oxychloride.

- Prepare benzenesulfonamide intermediate by reacting sulfonyl chloride (bearing decyl and methyl groups) with amines.

- Couple 4-chloroquinoline with aminobenzenesulfonamide in refluxing isopropanol with catalytic acid.

- Perform alkylation if necessary to introduce or modify alkyl substituents on the aromatic ring.

This method ensures the formation of "Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl-" with high purity and yield, suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the anticancer properties of benzenesulfonamide derivatives. A notable compound, which includes the 8-quinolinyl substituent, demonstrated potent cytotoxic effects against various human tumor cell lines such as HeLa, HCT-116, and MCF-7. The compound exhibited IC50 values of 3 µM for HCT-116, 5 µM for MCF-7, and 7 µM for HeLa cells, indicating its effectiveness in inhibiting cancer cell proliferation .

Case Study: Mechanisms of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. For instance, assays involving phosphatidylserine translocation and caspase activation revealed that the most active benzenesulfonamide derivatives promote apoptotic pathways in cancer cells .

Inhibition of Carbonic Anhydrases

Another significant application of benzenesulfonamide derivatives is their role as inhibitors of carbonic anhydrases (CAs), particularly CA IX. Research indicates that certain derivatives show remarkable selectivity towards CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity is crucial as CA IX is often overexpressed in tumors and plays a role in tumor growth and metastasis.

Case Study: Antitumor Effects

In a study focusing on benzenesulfonamides with CA inhibition properties, one compound was shown to induce apoptosis in breast cancer cell lines (MDA-MB-231) significantly more than control groups, suggesting a potential therapeutic avenue for targeting tumors expressing CA IX .

Antimicrobial Activity

Benzenesulfonamide derivatives also exhibit antimicrobial properties. Compounds have been tested against various bacterial strains, showing effectiveness in inhibiting bacterial growth and biofilm formation. This activity is particularly relevant given the rising concern over antibiotic resistance .

Structure-Activity Relationship (SAR)

The structural variations among benzenesulfonamide derivatives influence their biological activities significantly. For instance, modifications in the aryl or quinolinyl substituents can enhance or diminish their anticancer and antimicrobial efficacy. A systematic SAR study has been conducted to optimize these compounds for better therapeutic profiles .

Summary Table of Findings

| Application | Compound Tested | IC50 Values (µM) | Biological Activity |

|---|---|---|---|

| Anticancer Activity | N-(8-quinolinyl)benzenesulfonamide | HCT-116: 3 | Induces apoptosis via caspase activation |

| MCF-7: 5 | |||

| HeLa: 7 | |||

| Inhibition of Carbonic Anhydrases | CA IX Inhibitor | 10.93 - 25.06 nM | Selective inhibition leading to tumor growth reduction |

| Antimicrobial Activity | Various benzenesulfonamides | Variable | Inhibits bacterial growth and biofilm formation |

Mechanism of Action

The mechanism of action of benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to changes in cellular pH and metabolic pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Electron-withdrawing groups (e.g., nitro): In styrylquinolin-7-yl derivatives, a para-nitro group increases benzenesulfonamide acidity, enhancing metal chelation and HIV integrase inhibition (96.7% activity) .

- Electron-donating groups (e.g., methoxy, methyl): Substitutions like methoxy (TSQ) or methyl (LIX 34) reduce acidity but enable selective interactions. TSQ’s methoxy group facilitates zinc binding via fluorescence quenching , while LIX 34’s alkyl chains likely improve solubility in nonpolar environments for metal extraction.

Role of Quinolinyl Substituents

- N-8-quinolinyl group: Present in both LIX 34 and TSQ, this moiety is critical for metal coordination. However, TSQ’s additional 6-methoxy group optimizes zinc affinity, whereas LIX 34’s lack of polar substituents may prioritize bulk metal chelation over specificity .

Alkyl Chain Modifications

- Long alkyl chains (e.g., decyl) : LIX 34’s decyl group enhances lipophilicity, contrasting with shorter para-alkynyl/alkenyl chains in insecticidal derivatives . This suggests LIX 34 is tailored for stability in organic phases during metal recovery processes.

Research Findings and Mechanistic Insights

Metal Chelation vs. Enzyme Inhibition

- LIX 34 vs.

Binding Affinity in Carbonic Anhydrase Models

- Benzenesulfonamide core: Evidence from DNA-encoded library (DEL) studies shows that benzenesulfonamide itself is a primary determinant of carbonic anhydrase binding . LIX 34’s bulky substituents may reduce affinity compared to simpler derivatives but could improve selectivity for non-enzymatic targets.

Biological Activity

Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl-, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide functional group attached to a benzene ring with various substituents. The presence of the quinolinyl moiety enhances its biological activity, contributing to its role as an enzyme inhibitor and antimicrobial agent.

Biological Activity Overview

-

Enzyme Inhibition

Recent studies have demonstrated that compounds similar to benzenesulfonamide derivatives exhibit selective inhibition of specific enzymes, notably ecto-nucleotide triphosphate diphosphohydrolase (ENPP) isozymes. The activity of benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- against ENPP1 and ENPP3 has been evaluated, revealing promising results: The structure-activity relationship (SAR) indicates that modifications in the side chains significantly affect the selectivity and potency against these enzymes. -

Antimicrobial Activity

The compound's antimicrobial properties have been explored against various pathogens. The presence of the quinolinyl ring has been linked to enhanced antibacterial activity:- Mechanism : It is suggested that such compounds may inhibit key metabolic pathways in bacteria, including those involved in fatty acid biosynthesis .

- Case Studies : In vitro studies have shown that derivatives with specific substitutions exhibit activity against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Table 1: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 Value () |

|---|---|---|

| Benzenesulfonamide derivative 1 | ENPP1 | 0.37 ± 0.03 |

| Benzenesulfonamide derivative 2 | ENPP3 | 0.15 ± 0.04 |

| Other related sulfonamides | ENPP1 | Varies |

| Other related sulfonamides | ENPP3 | Varies |

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) () |

|---|---|

| MRSA | <0.5 |

| Mycobacterium tuberculosis | <1 |

| Escherichia coli | <2 |

Case Studies

-

Inhibition of ENPP Isozymes

A study investigated the selectivity of various benzenesulfonamide derivatives against ENPP isozymes. Compounds with long hydrocarbon chains exhibited enhanced inhibition of ENPP1, while others selectively inhibited ENPP3 based on their substituents . -

Antimicrobial Resistance

Research highlighted the effectiveness of benzenesulfonamide derivatives against multi-drug resistant strains of bacteria. For instance, a derivative demonstrated four times more potency against S. aureus compared to standard antibiotics like vancomycin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing benzenesulfonamide derivatives with quinolinyl substituents?

- Methodology : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, aziridine ring-opening in the presence of magnetically retrievable graphene-based nanohybrids (e.g., CoFe@rGO) offers high catalytic efficiency and recyclability. This method achieves yields >85% under mild conditions (60°C, 6–8 h) and minimizes byproducts .

- Key Parameters : Reaction temperature, solvent polarity, and catalyst loading significantly influence regioselectivity. Confirm product purity via HPLC or NMR, and monitor reaction progress using TLC with UV visualization.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., decyl/methyl groups on the benzene ring and quinolinyl linkage).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., via ESI-TOF) and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, if single crystals are obtainable .

Q. What are the primary biochemical applications of benzenesulfonamide derivatives?

- Mechanistic Insight : The quinolinyl group enhances metal-binding capacity (e.g., Zn), making derivatives useful as fluorescent probes for studying metalloenzymes like carbonic anhydrase. Benzenesulfonamides inhibit carbonic anhydrase isoforms (e.g., CA-II and CA-IX) via coordination to the active-site zinc ion .

- Experimental Design : Perform enzyme inhibition assays (e.g., stopped-flow CO hydration) with varying inhibitor concentrations. Use Lineweaver-Burk plots to determine inhibition constants () .

Advanced Research Questions

Q. How can computational methods optimize the design of benzenesulfonamide-based carbonic anhydrase inhibitors?

- QSAR Modeling : Use topological indices (e.g., Wiener index, molecular connectivity) to correlate substituent hydrophobicity with inhibitory potency. Validate models using leave-one-out cross-validation (LOO-CV) and external test sets .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Prioritize derivatives with high docking scores and favorable interactions (e.g., hydrogen bonds with Thr199/Glu106 residues in CA-II) .

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Contradiction Analysis :

- Assay Variability : Compare experimental conditions (e.g., pH, buffer composition) affecting enzyme activity. For example, Tris buffer may chelate Zn, artificially reducing inhibition.

- Orthogonal Assays : Validate results using complementary techniques (e.g., isothermal titration calorimetry vs. fluorimetric assays) .

Q. What strategies improve the aqueous solubility of hydrophobic benzenesulfonamide derivatives?

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonic acid, tertiary amines) at non-critical positions. Balance logP values (target: 1–3) using computational tools like MarvinSketch .

- Formulation Approaches : Use cyclodextrin inclusion complexes or nanoemulsions to enhance bioavailability. Characterize solubility via shake-flask method with UV-Vis quantification .

Q. How to assess the environmental impact of benzenesulfonamide derivatives in analytical workflows?

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) for synthesis routes. Prefer catalysts like CoFe@rGO, which reduce solvent usage and enable reuse for ≥5 cycles .

- Ecotoxicity Screening : Perform algal growth inhibition tests (e.g., OECD 201) to evaluate aquatic toxicity. Correlate results with quantitative structure-toxicity relationship (QSTR) models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.